N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide
Description
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C10H9N3O2/c14-10(9-6-11-7-15-9)13-5-8-3-1-2-4-12-8/h1-4,6-7H,5H2,(H,13,14) |
InChI Key |
DUGUEOBAWLBORA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CN=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide
General Synthetic Approach
The preparation of this compound typically involves:
- Construction of the 1,3-oxazole ring system, often via cyclization reactions starting from appropriate aldehydes or α-haloketones with isocyanides or amides.
- Introduction of the carboxamide group at the 5-position of the oxazole ring.
- Coupling of the pyridin-2-ylmethyl moiety through amide bond formation or nucleophilic substitution.
Key Synthetic Methods
Van Leusen Oxazole Synthesis Followed by Amide Formation
One established method for synthesizing 1,3-oxazole derivatives involves the van Leusen reaction , which converts aldehydes into oxazole rings using tosylmethyl isocyanide (TosMIC) under basic conditions. This method has been applied to substrates bearing pyridine substituents, enabling the formation of 1,3-oxazole-5-carboxylate esters, which are subsequently hydrolyzed to carboxylic acids and then converted to carboxamides.
- Step 1: Reaction of 2-pyridinecarboxaldehyde with TosMIC and potassium carbonate in methanol under reflux for several hours to form methyl or ethyl 1-(pyridin-2-yl)-1,3-oxazole-5-carboxylate.
- Step 2: Hydrolysis of the ester to the corresponding carboxylic acid using aqueous potassium hydroxide under reflux.
- Step 3: Conversion of the acid to the corresponding acid chloride with thionyl chloride, followed by reaction with ammonia or amines (e.g., pyridin-2-ylmethylamine) to yield the target carboxamide.
This sequence is supported by spectral data (NMR, IR, MS) confirming the structure and purity of the products. Typical yields for each step range from 70% to 90%, with the overall yield depending on the purity and reaction conditions.
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Van Leusen Oxazole Synthesis | TosMIC, K2CO3, MeOH, reflux, 4 h | 80-87 | Formation of oxazole ester |
| 2 | Ester Hydrolysis | KOH (aq), reflux, 3 h | 85-90 | Conversion to carboxylic acid |
| 3 | Amide Formation | SOCl2, then NH3 or pyridin-2-ylmethylamine | 75-85 | Formation of carboxamide linkage |
Direct Amidation of 1,3-Oxazole-5-Carboxylic Acid
Alternatively, the carboxylic acid intermediate can be directly coupled with pyridin-2-ylmethylamine using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine) in solvents like dichloromethane or DMF at room temperature or mild heating.
This method avoids the use of acid chlorides and often results in cleaner reactions with fewer side products.
| Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| 1,3-Oxazole-5-carboxylic acid + Pyridin-2-ylmethylamine + EDCI/DMAP | RT to 40 °C, 12-24 h | 70-85 | Mild conditions, fewer side reactions |
Alternative Cyclization Approaches
Some literature reports the use of cyclocondensation reactions involving α-amino ketones or hydrazines with carbonyl compounds to form substituted oxazoles or related heterocycles. However, these are less common for this specific compound and more typical for pyrazole or pyridopyrazole derivatives.
Mechanistic Insights
- The van Leusen reaction proceeds via nucleophilic attack of TosMIC on the aldehyde carbonyl, followed by cyclization and elimination of the tosyl group to form the oxazole ring.
- Hydrolysis converts the ester group to the carboxylic acid, providing a handle for amidation.
- Amidation proceeds via nucleophilic attack of the amine on the activated acid derivative (acid chloride or carbodiimide-activated intermediate), forming the amide bond.
Experimental Data and Characterization
Typical characterization data from literature for this compound include:
- [^1H NMR](pplx://action/followup): Signals corresponding to the pyridine ring protons (δ 7.0–8.5 ppm), methylene bridge (δ ~4.5–5.0 ppm), and oxazole ring protons (δ 7.5–8.0 ppm).
- [^13C NMR](pplx://action/followup): Signals for carbonyl carbon (~165–170 ppm), oxazole carbons (~150–160 ppm), pyridine carbons (~120–150 ppm).
- IR Spectroscopy: Characteristic amide C=O stretch (~1650 cm^-1), NH stretch (~3200–3400 cm^-1).
- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the target compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyridine ring.
Scientific Research Applications
N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide with four analogs, focusing on structural features, physicochemical properties, and reported activities.
Structural and Physicochemical Comparisons
Key Observations:
Heterocycle Diversity: The target compound’s 1,3-oxazole core distinguishes it from 1,3,4-oxadiazole (6d), isoxazole (), and thiazole (dasatinib) analogs. These heterocycles influence electronic properties and binding interactions .
Substituent Effects :
- Chlorine and methyl groups in analogs (e.g., 2-chloropyridin-3-yl in ) increase lipophilicity (logP), whereas the pyridin-2-ylmethyl group in the target compound may enhance solubility via hydrogen bonding .
- Dasatinib’s 4-(2-hydroxyethyl)piperazinyl group improves solubility and pharmacokinetics, contributing to its oral bioavailability .
Biological Activity: Dasatinib: Demonstrates nanomolar potency against Src-family kinases, validated in clinical trials for leukemia . Compound 6d: The 4-chloro-2-phenoxyphenyl substituent suggests antimicrobial activity, common in oxadiazole derivatives targeting bacterial enzymes .
Characterization and Computational Insights
- Crystallography : Analogs in and were characterized via single-crystal X-ray diffraction using SHELX software , confirming planar heterocyclic cores and hydrogen-bonding networks.
- Density Functional Theory (DFT) : Studies in highlight the role of exact exchange and correlation energy in predicting molecular properties, which could guide optimization of the target compound’s electronic profile.
Biological Activity
N-[(Pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features:
- Oxazole Ring : Contributes to its biological activity.
- Pyridine Ring : Enhances interaction with biological targets.
- Carboxamide Group : Plays a crucial role in modulating biological effects.
This compound interacts with various enzymes and receptors, modulating their activity. The specific molecular targets can vary based on the context of use. This interaction is essential for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits cell growth in A549, HT-29, SMMC-7721 | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anti-inflammatory | Reduces inflammation markers |
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds to highlight unique properties.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(pyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide | Thiazole ring instead of oxazole | Enhanced antimicrobial properties |
| 2-amino-N,N-dibenzyl-1,3-oxazole-5-carboxamide | Benzyl groups instead of pyridine | Increased lipophilicity |
| 5-methyl-N-(pyridin-2-YL)-1,2-thiazole | Thiazole ring | Different biological activity profile |
Q & A
Basic: What are the optimal synthetic routes for N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide, and how can reaction conditions be controlled to maximize yield?
Answer:
The synthesis of this compound typically involves multi-step reactions, such as coupling the pyridinylmethylamine moiety with the oxazole-carboxylic acid derivative. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .
- Condition optimization : Control temperature (often 0–25°C), solvent polarity, and reaction time to minimize side reactions. For example, prolonged stirring at room temperature improves yield in nucleophilic substitution steps .
- Purification : Employ column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures. Monitor progress via TLC (Rf value tracking) and confirm purity via NMR .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the presence of the pyridinylmethyl group (δ 8.5–7.5 ppm for aromatic protons) and oxazole carboxamide (δ 7.0–8.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% typically required for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ at m/z calculated for C₁₀H₁₀N₃O₂) .
Advanced: How can molecular docking and surface plasmon resonance (SPR) elucidate interactions between this compound and biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Focus on hydrogen bonding between the oxazole carboxamide and active-site residues .
- SPR : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka, kd) to determine affinity (KD). Buffer optimization (e.g., PBS with 0.005% Tween-20) reduces nonspecific binding .
- Validation : Cross-reference docking results with mutagenesis studies to identify critical interaction residues .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
- Structural analogs comparison : Test derivatives with modified pyridinyl or oxazole substituents to isolate pharmacophore contributions .
- Assay standardization : Replicate studies under consistent conditions (e.g., cell line, IC50 measurement protocols) to minimize variability .
- Meta-analysis : Use computational tools (e.g., ChemAxon) to correlate structural descriptors (logP, polar surface area) with activity trends across datasets .
Advanced: How can computational methods like DFT or molecular dynamics (MD) simulations predict reactivity and stability?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. Solvent effects (e.g., water) are modeled using PCM .
- MD simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess conformational stability and binding free energy (MM-PBSA method) .
- Degradation pathways : Simulate thermal or hydrolytic degradation to identify labile bonds (e.g., amide hydrolysis under acidic conditions) .
Basic: What are the key considerations in designing structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Vary substituents on the pyridine (e.g., 2-pyridinyl vs. 3-pyridinyl) and oxazole (methyl vs. phenyl) to assess impact on target affinity .
- Bioisosteric replacement : Substitute the oxazole with isoxazole or thiazole to improve metabolic stability .
- Pharmacokinetic profiling : Measure logD (octanol/water partition coefficient) and plasma protein binding to optimize bioavailability .
Advanced: What experimental approaches are critical for elucidating the compound's mechanism of action in complex biological systems?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stabilization upon ligand binding .
- RNA-seq/proteomics : Identify differentially expressed genes/proteins post-treatment to map signaling pathways .
- Crystallography : Co-crystallize the compound with its target (e.g., kinase) using SHELX software for refinement . Resolution <2.0 Å is ideal for detailed interaction mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
